carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

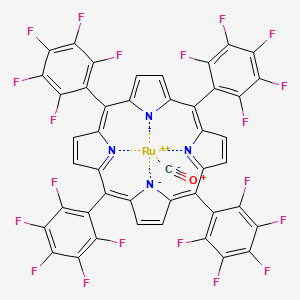

Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide: is a complex compound that combines the properties of carbon monoxide, ruthenium, and a highly fluorinated porphyrin ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide typically involves the coordination of ruthenium with the porphyrin ligand followed by the introduction of carbon monoxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of ruthenium.

Reduction: Reduction reactions can also occur, often involving the use of reducing agents like sodium borohydride.

Substitution: The fluorinated porphyrin ligand can participate in nucleophilic aromatic substitution reactions, particularly with thiolates.

Common Reagents and Conditions:

Oxidation: Potassium bromate can be used as an oxidizing agent.

Reduction: Sodium borohydride is a common reducing agent.

Substitution: Thiolates are frequently used in nucleophilic aromatic substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while substitution reactions can result in modified porphyrin ligands with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a catalyst in various chemical reactions, including the hydroxylation of alkanes .

Biology and Medicine: In biomedical research, the compound’s unique properties make it a candidate for developing new therapeutic agents and diagnostic tools. Its ability to form stable complexes with biological molecules is particularly valuable .

Industry: In industrial applications, the compound’s catalytic properties are harnessed for processes such as the synthesis of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism by which carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide exerts its effects involves the coordination of ruthenium with the porphyrin ligand, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules like carbon monoxide and the stabilization of reactive intermediates during catalytic cycles .

Comparison with Similar Compounds

5,10,15,20-tetrakis(4-carboxyl phenyl)porphyrin: This compound is similar in structure but has carboxyl groups instead of fluorinated phenyl groups.

5,10,15,20-tetrakis(pentafluorophenyl)porphyrin: This is the porphyrin ligand without the ruthenium and carbon monoxide components.

Uniqueness: The uniqueness of carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide lies in its combination of a highly fluorinated porphyrin ligand with ruthenium and carbon monoxide, which imparts unique catalytic and chemical properties not found in similar compounds .

Biological Activity

The compound carbon monoxide; ruthenium(2+); 5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide (often referred to as RuTPP-CO) is a complex that combines the unique properties of carbon monoxide (CO) and ruthenium-based porphyrins. This article examines the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

RuTPP-CO is characterized by its metal-centered coordination complex involving ruthenium and a highly substituted porphyrin ring. The presence of pentafluorophenyl groups enhances the solubility and stability of the compound in biological environments. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Metal Center | Ruthenium(II) |

| Porphyrin Type | Tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin |

| Ligand | Carbon monoxide (CO) |

Carbon Monoxide as a Signaling Molecule

Carbon monoxide is recognized for its role as a gaseous signaling molecule in various physiological processes. It exhibits multiple biological effects:

- Vasodilation : CO induces relaxation of vascular smooth muscle cells, leading to increased blood flow. This effect is mediated through the activation of soluble guanylate cyclase and subsequent increase in cyclic GMP levels .

- Anti-inflammatory Effects : CO has been shown to inhibit pro-inflammatory cytokine production and promote anti-inflammatory pathways .

- Cytoprotective Properties : Low concentrations of CO can protect cells from apoptosis under stress conditions by modulating mitochondrial function and reducing oxidative stress .

Ruthenium Porphyrins in Photodynamic Therapy

Ruthenium-based porphyrins have emerged as promising agents in photodynamic therapy (PDT). They can generate reactive oxygen species (ROS) upon light activation:

- Mechanism : Upon excitation with light, these complexes can transfer energy to molecular oxygen, generating singlet oxygen (1O2), which is cytotoxic to cancer cells .

- Case Studies : Studies have demonstrated that ruthenium porphyrins can significantly reduce cell viability in various cancer cell lines through induced apoptosis. For instance, Rup-03 exhibited an IC50 value of 29.5 μM in HepG2 cells .

In Vitro Studies

Research has shown that RuTPP-CO complexes exhibit significant biological activity:

- Vasodilatory Response : In rat aortic rings precontracted with phenylephrine, RuTPP-CO caused sustained vasodilation comparable to endogenous CO release mechanisms .

- Cell Viability Assays : In vitro experiments indicated that RuTPP-CO could reduce cell viability in tumor cell lines when exposed to light activation .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of RuTPP-CO:

- Hypertension Models : Administration of CO-releasing molecules (CORMs) demonstrated a significant reduction in acute hypertension in vivo. The vasodilatory effects were attributed to CO release from the ruthenium complex .

- Inflammation Models : CORMs were shown to mitigate lipopolysaccharide-induced inflammation in murine models by inhibiting macrophage activation and cytokine release .

Summary of Biological Activities

Properties

Molecular Formula |

C45H8F20N4ORu |

|---|---|

Molecular Weight |

1101.6 g/mol |

IUPAC Name |

carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C44H8F20N4.CO.Ru/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-2;/h1-8H;;/q-2;;+2 |

InChI Key |

ZGKMIZZOOPKJMD-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Ru+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.